1-(3,4,5-Trimethoxybenzoyl)indoline

Übersicht

Beschreibung

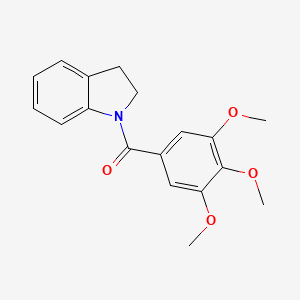

1-(3,4,5-Trimethoxybenzoyl)indoline is a synthetic organic compound that features an indoline core substituted with a 3,4,5-trimethoxybenzoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxybenzoyl)indoline typically involves the acylation of indoline with 3,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4,5-Trimethoxybenzoyl)indoline can undergo various chemical reactions, including:

Oxidation: The indoline moiety can be oxidized to form indole derivatives.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the indoline moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products:

Oxidation: Indole derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated indoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound is characterized by an indoline core with a benzoyl group that has three methoxy substituents. The synthesis typically involves several organic chemistry techniques, highlighting its versatility in chemical transformations. The presence of methoxy groups enhances lipophilicity and bioavailability, which may improve therapeutic efficacy.

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that 1-(3,4,5-trimethoxybenzoyl)indoline may exhibit significant anticancer activities. The indole structure is known for its role in disrupting tubulin dynamics, which is crucial for cancer cell proliferation and survival. Studies have shown that compounds with similar structures can inhibit tubulin polymerization, thereby exerting antiproliferative effects on cancer cells .

Mechanism of Action

The mechanism of action involves interaction with biological targets such as tubulin and enzymes related to metabolic pathways. These interactions are critical for understanding how the compound can be utilized in developing new cancer therapies. Ongoing research into structure-activity relationships (SAR) aims to elucidate how modifications to its structure can enhance biological activity.

Case Studies and Research Findings

Several studies have documented the effectiveness of similar compounds. For instance, substituted 3-(3,4,5-trimethoxybenzylidene)indolinones have been evaluated for their cytotoxic activities against various cancer cell lines. These studies suggest that inhibition of specific cellular mechanisms, such as Nox4 in acute myeloid leukemia cells, contributes to the antiproliferative effects observed .

Wirkmechanismus

The mechanism of action of 1-(3,4,5-Trimethoxybenzoyl)indoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The trimethoxybenzoyl group is known to enhance the compound’s ability to bind to specific proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.

Vergleich Mit ähnlichen Verbindungen

- 1-(3,4,5-Trimethoxybenzyl)indoline

- 1-(3,4,5-Trimethoxyphenyl)indoline

- 1-(3,4,5-Trimethoxybenzoyl)indole

Uniqueness: 1-(3,4,5-Trimethoxybenzoyl)indoline is unique due to the presence of both the indoline core and the trimethoxybenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to similar compounds, it may exhibit enhanced binding affinity and specificity towards certain biological targets, leading to potentially more effective therapeutic applications.

Biologische Aktivität

1-(3,4,5-Trimethoxybenzoyl)indoline is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indoline core with a benzoyl group substituted by three methoxy groups. This unique structure is associated with significant biological activities, especially in inhibiting cellular mechanisms critical for cancer proliferation.

Biological Activity Overview

Research indicates that compounds with indole frameworks, like this compound, are known for their roles in various biochemical processes. They have been extensively studied for their anticancer properties , particularly through their interaction with tubulin polymerization, which is essential for cancer cell division and survival. The presence of methoxy groups enhances the compound's lipophilicity and bioavailability, potentially improving its therapeutic efficacy.

This compound interacts with biological targets through several mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to disrupt tubulin dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Binding Affinity : The compound exhibits high affinity for multiple receptors involved in cancer pathways. Its interactions may include hydrogen bonding and π-π interactions that enhance binding stability.

- Diverse Biological Properties : Beyond anticancer activity, related compounds have demonstrated antiviral, anti-inflammatory, antimicrobial, and antidiabetic properties .

Anticancer Activity

A series of studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. Notably:

- MCF7 Breast Cancer Cells : The compound exhibited significant growth inhibition in MCF7 cells under both normoxic and hypoxic conditions. The IC50 values indicated a potent effect against these cells .

| Cell Line | IC50 (µM) | Condition |

|---|---|---|

| MCF7 | 12.9 | Hypoxia |

| MCF7 | 25.0 | Normoxia |

These results suggest that the compound retains its activity even in low oxygen environments, which is crucial for overcoming chemoresistance often seen in tumors.

Structure-Activity Relationship (SAR)

Research into the SAR of similar indole derivatives has revealed that modifications to the methoxy groups can significantly impact biological activity. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide | Ethoxy groups instead of methoxy | Different solubility profiles |

| N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-sulfonamide | Sulfonamide group instead of carboxamide | Varying anticancer properties |

| 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindole | Addition of amino group | Enhanced interaction with targets |

These variations highlight how structural changes can lead to different pharmacological profiles.

Eigenschaften

IUPAC Name |

2,3-dihydroindol-1-yl-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-21-15-10-13(11-16(22-2)17(15)23-3)18(20)19-9-8-12-6-4-5-7-14(12)19/h4-7,10-11H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTWMTJCWNQSNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901325391 | |

| Record name | 2,3-dihydroindol-1-yl-(3,4,5-trimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201281 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

313496-16-1 | |

| Record name | 2,3-dihydroindol-1-yl-(3,4,5-trimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.